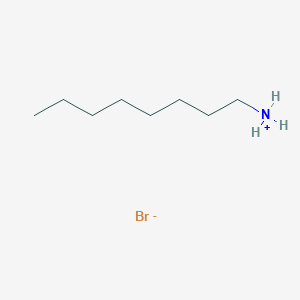

N-Octylamine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.BrH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDDQKKGAYONOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698129 | |

| Record name | Octan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14846-47-0 | |

| Record name | Octan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Octylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Octylamine Hydrobromide: A Comprehensive Physicochemical Profile for Advanced Research and Development

Introduction: Beyond the Datasheet

N-Octylamine hydrobromide (OABr), also known as n-octylammonium bromide, is an alkylammonium salt that has garnered significant attention in materials science and chemical synthesis. Its amphiphilic nature, stemming from a hydrophilic ammonium head group and a hydrophobic octyl tail, makes it a versatile compound. It serves as a crucial precursor for organic-inorganic hybrid perovskites, a surface-active agent, and a phase-transfer catalyst.[1]

For researchers, scientists, and drug development professionals, a deep understanding of OABr's physicochemical properties is not merely academic; it is fundamental to predicting its behavior, optimizing its applications, and ensuring the reproducibility of experimental outcomes. This guide moves beyond simple data points to provide a comprehensive analysis of these properties, the methodologies for their determination, and the scientific rationale underpinning these choices. We will explore its core characteristics, from its fundamental structure to its thermal and solution-based behaviors, providing the technical insights necessary for its effective application.

Molecular Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These identifiers are critical for lot-to-lot consistency, regulatory documentation, and accurate stoichiometric calculations.

The structure consists of a primary amine, octylamine, protonated by hydrobromic acid. This forms an ammonium salt, where the bromide ion acts as the counter-ion. The eight-carbon aliphatic chain is responsible for the molecule's lipophilic character, while the ammonium bromide head group imparts hydrophilicity and is the site of ionic interactions.

A summary of its core identifying properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | octan-1-amine; hydrobromide | [2] |

| Synonyms | n-Octylammonium Bromide, OABr | [3] |

| CAS Number | 14846-47-0 | [2] |

| Molecular Formula | C₈H₂₀BrN | [2] |

| Molecular Weight | 210.16 g/mol | |

| Appearance | White to almost white crystalline powder | [3] |

Table 1: Core Identification Properties of this compound.

Thermal Analysis: Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp and defined melting range suggests high purity, whereas a broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Reported Melting Point: 203–208 °C[2]

Causality in Experimental Protocol: The USP <741> Method

The determination of a melting point is not a passive observation but a controlled process where factors like heating rate and sample preparation significantly influence the result.[4] The United States Pharmacopeia (USP) General Chapter <741> provides a standardized procedure to ensure accuracy and reproducibility.[4][5][6] The choice of a slow heating rate (e.g., 1 °C/min) near the melting point is deliberate; it ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for precise observation of the phase transition.

Experimental Protocol: Melting Point Determination (USP Class I/Ia)

This protocol describes the determination using a standard capillary melting point apparatus.

-

Sample Preparation: Gently pulverize the dry this compound powder to ensure uniform particle size and efficient packing.

-

Capillary Loading: Load the pulverized sample into a capillary tube (0.8–1.2 mm internal diameter) to a packed height of 2.5–3.5 mm.[6] This specific height ensures consistent heat transfer through the sample.

-

Apparatus Setup: Place the capillary in the heating block of the melting point apparatus.

-

Heating: Rapidly heat the block to a temperature approximately 10 °C below the expected melting point (around 195 °C).

-

Ramped Heating: Decrease the heating rate to 1 °C/min to ensure thermal equilibrium.

-

Observation and Recording:

-

Onset of Melting: Record the temperature at which the column of the substance first collapses against the side of the tube.

-

Clear Point (Melting Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.[6]

-

-

Reporting: The result is reported as a melting range from the onset temperature to the clear point.

Solution Properties: Solubility and pKa

The behavior of OABr in solution is governed by its solubility and the acidic nature of the octylammonium cation. These parameters are vital for applications in solution-processed perovskites, formulation development, and surfactant-based systems.

Aqueous Solubility

This compound is classified as soluble in water. This is due to the ionic nature of the ammonium bromide headgroup, which readily hydrates. The long alkyl chain, however, imparts significant lipophilicity, making OABr an effective surfactant that can form micelles above a certain concentration.[1]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This method ensures that the solution is truly saturated with the compound, providing a definitive solubility value under specific conditions (e.g., temperature, pH).

-

System Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline for physiological relevance).

-

Addition of Excess Solid: Add an excess amount of this compound to a flask containing the buffer. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or incubator (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours).[9][10] The agitation ensures maximum contact between the solid and the solvent.

-

Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the measured concentration.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate.

-

Analysis: Determine the concentration of OABr in the diluted sample using a suitable analytical technique, such as HPLC-UV or a quantitative titration method.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility in units like mg/mL or mol/L.

Acidity Constant (pKa)

This compound is the salt of a weak base (octylamine) and a strong acid (HBr). In solution, it fully dissociates into the octylammonium cation (C₈H₁₇NH₃⁺) and the bromide anion (Br⁻). The octylammonium cation is a weak acid that can donate a proton:

C₈H₁₇NH₃⁺ ⇌ C₈H₁₇NH₂ + H⁺

The pKa of this equilibrium dictates the protonation state of the molecule at a given pH. The pKa of the conjugate acid (octylammonium) is directly related to the pKb of the parent base (octylamine) by the equation: pKa + pKb = 14 (at 25 °C). The reported pKa for octylamine is 10.65, which refers to the pKa of its conjugate acid, the octylammonium ion.[11]

This pKa value of 10.65 signifies that at a pH below 10.65, the cationic octylammonium form (C₈H₁₇NH₃⁺) predominates, while at a pH above 10.65, the neutral octylamine form (C₈H₁₇NH₂) becomes the dominant species. This is a crucial parameter for predicting solubility, lipophilicity, and interactions with other molecules as a function of pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[12][13] It involves monitoring the pH of a solution of the compound as a titrant is added incrementally.

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[12][14]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode.

-

Titrant Addition: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the octylammonium has been neutralized to octylamine). This point corresponds to the flattest region of the buffer zone in the titration curve. More advanced analysis can be done by plotting the first derivative (dpH/dV) to precisely locate the equivalence point.

Purity and Assay Determination

Ensuring the purity of this compound is paramount, especially in applications like perovskite solar cells where trace impurities can act as performance-limiting defects.[15][16] Purity is typically assessed by two orthogonal titration methods: one for the basic amine component and one for the bromide counter-ion.

Assay of Amine Content (Non-Aqueous Titration)

Titrating a weak base like an amine hydrohalide salt in water gives a poor, indistinct endpoint. The leveling effect of water makes it difficult to differentiate the basicity of the analyte from the solvent. The solution is to use a non-aqueous solvent system.[17] Glacial acetic acid is a common choice; it is a weaker base than water and does not compete for the titrant.[18]

The titration is performed with a strong acid in a non-aqueous solvent, such as perchloric acid (HClO₄) in glacial acetic acid. For a hydrohalide salt, the halide ion is weakly basic in acetic acid and would interfere. To prevent this, mercuric acetate is added. It reacts with the bromide ion to form poorly dissociated mercuric bromide, replacing the bromide with the acetate ion, which is much more weakly basic and does not interfere with the endpoint.[19]

Reaction: 2 C₈H₁₇NH₃⁺Br⁻ + (CH₃COO)₂Hg → 2 C₈H₁₇NH₃⁺CH₃COO⁻ + HgBr₂

Assay of Bromide Content (Argentometric Titration)

Argentometric titration is a classic precipitation titration used to quantify halide ions.[20][21] The Mohr method or Fajans method can be employed. In these methods, a standard solution of silver nitrate (AgNO₃) is used as the titrant.[22][23]

Reaction: C₈H₁₇NH₃⁺Br⁻(aq) + AgNO₃(aq) → AgBr(s) + C₈H₁₇NH₃⁺NO₃⁻(aq)

The silver ions react with bromide ions to form a pale yellow precipitate of silver bromide (AgBr). The endpoint is detected when all bromide has precipitated, and the next drop of AgNO₃ reacts with an indicator. For the Fajans method, an adsorption indicator like eosin is used, which adsorbs onto the surface of the precipitate after the equivalence point, causing a color change from brownish to pink/purple.[24]

Spectroscopic Profile

| Technique | Expected Features |

| ¹H NMR | The proton NMR spectrum is expected to show: a triplet for the terminal methyl group (CH₃) around 0.9 ppm; a complex multiplet for the six methylene groups (-(CH₂)₆-) in the alkyl chain between ~1.2-1.7 ppm; a multiplet for the methylene group alpha to the nitrogen (-CH₂-N) shifted downfield to ~3.0 ppm due to the electron-withdrawing effect of the ammonium group; and a broad signal for the ammonium protons (-NH₃⁺) which is D₂O exchangeable. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the eight carbons in the octyl chain. The terminal CH₃ carbon will be the most upfield (~14 ppm), followed by the other methylene carbons. The carbon alpha to the nitrogen (-CH₂-N) will be the most downfield of the aliphatic signals (~40-45 ppm).[26] |

| FTIR | The infrared spectrum will be characterized by: strong C-H stretching bands just below 3000 cm⁻¹; a very broad and strong N-H stretching band for the ammonium group (R-NH₃⁺) centered around 3000-3200 cm⁻¹; and N-H bending (scissoring) vibrations around 1600-1500 cm⁻¹.[25] |

| Mass Spec. | Under positive ion mode ESI-MS, the spectrum will show the parent ion for the protonated octylamine cation [C₈H₁₇NH₃]⁺, which has a m/z of 130.16.[27][28] The primary fragmentation peak would correspond to the loss of an alkyl chain, resulting in a prominent peak at m/z 30 ([CH₂NH₂]⁺). |

Table 2: Predicted Spectroscopic Data for this compound.

Application-Specific Insights and Conclusion

The physicochemical properties detailed in this guide directly influence the performance of this compound in its key applications.

-

In Perovskite Solar Cells: The length of the octyl chain and the ionic nature of the ammonium bromide headgroup allow OABr to act as a spacer cation, forming 2D perovskite layers that can passivate defects on the surface of 3D perovskite films. This reduces non-radiative recombination and improves both the efficiency and stability of the solar cell.[15][29][30] The compound's solubility in specific organic solvents is critical for its deposition during device fabrication.[16]

-

As a Surfactant: The amphiphilic structure is the defining feature for its use as a surfactant or phase-transfer catalyst.[1] The pKa determines the pH range over which it maintains its cationic charge, essential for electrostatic interactions in applications like electroplating or surface modification.

References

-

USP. General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

- Unknown. Argentometric Titrations.

-

Figshare. Effect of Br Ions in Octylammonium 2D Perovskites for Performance Improvement of CuSCN-Based Perovskite Solar Cells. (2024-06-14). Available at: [Link]

-

ResearchGate. Effect of Br Ions in Octylammonium 2D Perovskites for Performance Improvement of CuSCN-Based Perovskite Solar Cells | Request PDF. Available at: [Link]

-

ResearchGate. (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. (2025-08-06). Available at: [Link]

-

Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Preprint. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

-

USP-NF. 〈741〉 Melting Range or Temperature. Available at: [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. Available at: [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

-

Chemistry Stack Exchange. What are some example of the use of argentometric titration?. (2018-09-10). Available at: [Link]

-

YouTube. Titration of Bromides | Argentometry | Silver Nitrate Titration | Eosin | Adsorption. (2024-06-21). Available at: [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education. Available at: [Link]

-

PubChem - NIH. Octylamine. Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available at: [Link]

-

Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration. Available at: [Link]

-

MDPI. Development of Perovskite (MACl)0.33FA0.99MA0.01Pb(I0.99Br0.01)3 Solar Cells via n-Octylammonium Iodide Surface Passivation. (2023-04-27). Available at: [Link]

- Unknown. Precipitation Titration: Determination of Chloride by the Mohr Method Introduction.

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

-

Hyprowira Adhitama. What Is Argentometric Titration and How It Works. (2021-05-19). Available at: [Link]

-

PMC - NIH. Development of Methods for the Determination of pKa Values. (2013-08-08). Available at: [Link]

- Unknown. Semester –I UNIT 2(b): Non-aqueous Titration.

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Available at: [Link]

-

Studylib. Non-Aqueous Titrations: Theory, Methods, Assays. Available at: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018-07-02). Available at: [Link]

-

ResearchGate. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study | Request PDF. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Available at: [Link]

-

Wikipedia. Tetraoctylammonium bromide. Available at: [Link]

-

Slideshare. Non aqueous titration 04.06.2021. Available at: [Link]

-

PMC - NIH. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. Available at: [Link]

-

PubChem - NIH. Octyltrimethylammonium bromide. Available at: [Link]

-

Chemsrc. This compound | CAS#:14846-47-0. Available at: [Link]

-

Wikipedia. Amine. Available at: [Link]

-

Luminescence technology corp. n-Octylammonium bromide|14846-47-0. Available at: [Link]

-

NIST WebBook. 1-Octanamine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Propylammonium Bromide in Advancing Perovskite Solar Cell Technology. Available at: [Link]

-

RSC Publishing. Impact of cesium in methylammonium lead bromide perovskites: insights into the microstructures, stability and photophysical properties. Available at: [Link]

Sources

- 1. CAS 14866-33-2: Tetra-n-octylammonium bromide | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]

- 3. This compound | 14846-47-0 | TCI AMERICA [tcichemicals.com]

- 4. â©741⪠Melting Range or Temperature [doi.usp.org]

- 5. uspbpep.com [uspbpep.com]

- 6. thinksrs.com [thinksrs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Octylamine | 111-86-4 [chemicalbook.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. Non aqueous titration 04.06.2021 [slideshare.net]

- 18. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 19. studylib.net [studylib.net]

- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. uobabylon.edu.iq [uobabylon.edu.iq]

- 23. hyprowira.com [hyprowira.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Amine - Wikipedia [en.wikipedia.org]

- 26. Octylamine(111-86-4) 13C NMR spectrum [chemicalbook.com]

- 27. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 1-Octanamine [webbook.nist.gov]

- 29. Collection - Effect of Br Ions in Octylammonium 2D Perovskites for Performance Improvement of CuSCN-Based Perovskite Solar Cells - ACS Applied Energy Materials - Figshare [acs.figshare.com]

- 30. mdpi.com [mdpi.com]

Solubility of N-Octylamine Hydrobromide: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Octylamine hydrobromide is an organic salt with amphiphilic characteristics, featuring a polar ionic head and a non-polar eight-carbon tail. This dual nature dictates its solubility across a spectrum of organic solvents, a critical parameter in its application in fields ranging from materials science, such as in the formulation of organohalide perovskites, to surfactant chemistry.[1] This guide provides a foundational understanding of the physicochemical principles governing its solubility. In the absence of extensive published quantitative data, this document serves as a predictive framework and a practical manual, empowering researchers to forecast solubility trends and execute reliable experimental determinations.

Molecular Profile and Physicochemical Properties

This compound (C₈H₁₉N·HBr) is the salt formed from the reaction of the primary amine, n-octylamine, and hydrogen bromide. Its structure is fundamental to its solubility behavior.

-

The Ionic Head: The ammonium bromide (-NH₃⁺Br⁻) group is highly polar and capable of strong electrostatic and hydrogen-bonding interactions. This region of the molecule is hydrophilic.

-

The Lipophilic Tail: The eight-carbon alkyl chain (CH₃(CH₂)₇-) is non-polar and interacts primarily through weak van der Waals forces. This region is hydrophobic or lipophilic.

This amphiphilic nature suggests that its solubility will be a delicate balance between the interactions of its two distinct moieties with the solvent environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14846-47-0 | [1] |

| Molecular Formula | C₈H₂₀BrN | [2] |

| Molecular Weight | 210.16 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 203-208 °C | [1][2][3] |

| Water Solubility | Soluble | [1][4] |

The high melting point is characteristic of an ionic salt, indicating a strong crystalline lattice energy that must be overcome by solvent-solute interactions for dissolution to occur. While it is known to be soluble in water, its behavior in organic solvents is more complex.[1][4]

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means polar solvents are effective at dissolving polar solutes, and non-polar solvents are effective for non-polar solutes. For an ionic compound like this compound, solubility is governed by the solvent's ability to overcome the salt's lattice energy through favorable solute-solvent interactions.

The Role of Solvent Polarity and Intermolecular Forces

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals dispersion forces.

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran (THF), dimethylformamide (DMF)): These solvents possess permanent dipoles but lack acidic protons. They can engage in dipole-dipole interactions but cannot act as hydrogen bond donors.[6]

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have permanent dipoles and contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen), allowing them to act as both hydrogen bond donors and acceptors.[7][8]

The dissolution of this compound requires a solvent that can effectively solvate both the octylammonium cation (R-NH₃⁺) and the bromide anion (Br⁻). This is achieved through:

-

Ion-Dipole Interactions: The positive and negative ends of polar solvent molecules orient themselves around the cation and anion, respectively, stabilizing them in solution.

-

Hydrogen Bonding: Protic solvents are particularly effective as they can form strong hydrogen bonds with both the N-H protons of the cation and the bromide anion.[9][10]

The diagram below illustrates the key molecular interactions influencing the solubility of this compound.

Caption: Workflow for systematic solubility determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, material-sparing way to screen solubility in a range of solvents. [11][12] Objective: To visually estimate solubility as 'soluble', 'sparingly soluble', or 'insoluble'.

Procedure:

-

Arrange and label a series of small, dry vials or test tubes, one for each solvent.

-

Accurately weigh approximately 10 mg of this compound into each vial.

-

Add the first selected solvent dropwise (e.g., 0.1 mL increments) up to a total of 1 mL.

-

After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent.

Protocol 2: Quantitative Determination (Isothermal Shake-Flask Method)

This is a gold-standard method for determining the equilibrium solubility of a compound at a specific temperature. [13] Objective: To prepare a saturated solution of this compound for subsequent concentration analysis.

Materials:

-

Scintillation vials with screw caps

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Centrifuge (optional)

Procedure:

-

Add an excess amount of this compound to a vial (e.g., 100 mg for an expected solubility of <50 mg/mL). The key is to ensure solid remains after equilibrium is reached.

-

Pipette a precise volume of the chosen solvent into the vial (e.g., 2.0 mL).

-

Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25.0 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. Preliminary experiments can confirm the minimum time required. [13]5. After equilibration, remove the vial and allow the undissolved solid to settle. For fine suspensions, centrifugation (e.g., 10 min at 5000 rpm) can be used to pellet the excess solid.

-

Carefully draw a known volume of the clear supernatant using a syringe.

-

Immediately pass the liquid through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Record the exact volume of the filtered saturated solution collected.

Protocol 3: Analytical Quantification (Gravimetric Method)

This is a straightforward method for non-volatile solutes.

Objective: To determine the mass of dissolved solute in the known volume of saturated solution.

Procedure:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight of the dried solid is achieved.

-

Reweigh the vial with the dried solute.

-

Calculate the solubility using the formula:

Solubility (g / 100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of solution in mL) * 100

Conclusion

While specific quantitative solubility data for this compound in diverse organic solvents is sparse in the literature, a strong predictive understanding can be derived from fundamental chemical principles. Its amphiphilic structure—an ionic head and a long non-polar tail—results in a clear solubility trend: high solubility in polar protic solvents like alcohols, moderate to poor solubility in polar aprotic solvents, and very poor solubility in non-polar solvents. [14][15][16]For drug development professionals and researchers requiring precise data, the systematic experimental workflow and detailed protocols provided herein offer a reliable and self-validating approach to accurately determine its solubility, ensuring the successful design of formulations and reaction conditions.

References

[7]YouTube (2020). Intermolecular Forces - Hydrogen bonding and Ionic Forces. Available at: [6]uHPLCs (2023). Comparison Of The Polarity Of Organic Solvents. Available at: [17]University of Rochester, Department of Chemistry. Solvents and Polarity. Available at: [18]Unknown Source. Polarity of Solvents. Available at: [8]Vedantu (2024). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Available at: [14]Chemistry Stack Exchange (2016). Why amine salts are soluble in water?. Available at: [16]Filo (2025). Amines salts are soluble in water but insoluble in organic solvent. Available at: askIITians (2025). How do hydrogen bonds affect solubility?. Available at: [19]Unknown Source. Factors That Affect Solubility and Rate of Dissolving. Available at: University of Minnesota (2022). Properties of Common Organic Solvents. Available at: [20]Honeywell. Polarity Index. Available at: [1]ChemicalBook. This compound CAS#: 14846-47-0. Available at: [3]Chemsrc (2025). This compound | CAS#:14846-47-0. Available at: [13]ACS Publications (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [15]ECHEMI. Why amine salts are soluble in water?. Available at: [21]Sciencemadness.org (2011). Solubility of organic amine salts. Available at: [22]PHMO. This compound | Specialty Chemicals & Functional Materials. Available at: [4]ChemicalBook. This compound CAS#: 14846-47-0. Available at: [5]Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [23]YouTube (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [10]CurlyArrows Organic Chemistry. Impact of Hydrogen bonding on Physical Properties. Available at: [11]Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [12]Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [2]Fisher Scientific. This compound 98.0+%, TCI America™. Available at: University of Calgary (2023). Solubility of Organic Compounds. Available at: [24]Chemistry LibreTexts (2023). Physical Properties of Alkyl Halides. Available at: [25]NIH PubChem. Octylamine. Available at: [26]ChemicalBook (2025). This compound | 14846-47-0. Available at: Tokyo Chemical Industry (TCI). This compound 14846-47-0. Available at: [27]ChemicalBook (2025). Octylamine | 111-86-4. Available at: [28]SciSpace (1964). The solubility of hydrogen halides as a function of the basic strength of solvents. Available at: [29]Chemistry LibreTexts (2024). Structure and Properties of Amines. Available at: [30]ResearchGate (2025). Solubility of hydrogen halides in organic compounds containing oxygen. I. Solubility of hydrogen chloride in alcohols, carboxylic acids and esters. Available at:

Sources

- 1. This compound CAS#: 14846-47-0 [amp.chemicalbook.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 14846-47-0 [m.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. uhplcs.com [uhplcs.com]

- 7. youtube.com [youtube.com]

- 8. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 9. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 10. Impact of Hydrogen bonding on Physical Properties - Melting and boiling point, Solubility, and State | Organic Chemistry Tutorial [curlyarrows.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. echemi.com [echemi.com]

- 16. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. research.cbc.osu.edu [research.cbc.osu.edu]

- 19. mrcaslick.altervista.org [mrcaslick.altervista.org]

- 20. Polarity Index [macro.lsu.edu]

- 21. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 22. This compound | Specialty Chemicals & Functional Materials | 14846-47-0 - PHMO [phmo.com]

- 23. youtube.com [youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. This compound | 14846-47-0 [chemicalbook.com]

- 27. Octylamine | 111-86-4 [chemicalbook.com]

- 28. The solubility of hydrogen halides as a function of the basic strength of solvents (1964) | W. Gerrard | 5 Citations [scispace.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. researchgate.net [researchgate.net]

Navigating the Safety Profile of N-Octylamine Hydrobromide: A Technical Guide for Researchers

For Immediate Release

This document provides an in-depth technical guide to the material safety data sheet (MSDS) for N-Octylamine hydrobromide (CAS No. 14846-47-0). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety data with practical, field-proven insights to ensure safe handling and application of this compound.

Chemical Identity and Physical Properties

This compound, also known as n-Octylammonium bromide or OABr, is a white to almost white powder or crystalline solid.[1][2] It is soluble in water.[1][3] Understanding its fundamental properties is the first step in a sound risk assessment.

| Property | Value | Source(s) |

| CAS Number | 14846-47-0 | [4] |

| Molecular Formula | C8H20BrN | [1][4] |

| Molecular Weight | 210.16 g/mol | [1][5] |

| Appearance | White to light beige solid | [6] |

| Melting Point | 203-208 °C | [1][4][7] |

| Water Solubility | Soluble | [1][3] |

| Boiling Point | Not available | [4] |

| Flash Point | Not available | [4] |

| Autoignition Temperature | Not available | [6] |

This table summarizes key physical and chemical properties of this compound.

Hazard Identification and GHS Classification

This compound is classified as an irritant.[4] The primary hazards are irritation to the eyes, skin, and respiratory system.[4][6] It is crucial to note that the toxicological properties of this material have not been fully investigated.[4][6]

GHS Hazard Statements:

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.[1][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][7]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1][7]

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount when working with this compound. The following engineering controls and personal protective equipment are recommended to minimize risk.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area. A local exhaust system is recommended if dust or aerosols are generated.[7]

-

Safety Stations: Facilities must be equipped with an eyewash station and a safety shower.[4][6]

Personal Protective Equipment

The selection of appropriate PPE is a critical control point. The following recommendations are based on established safety protocols:

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4][6]

-

Skin and Body Protection: A chemical apron or other protective clothing is recommended.[4][6]

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH/MSHA-approved air-purifying dust or mist respirator should be used.[4][6]

First-Aid Measures: A Step-by-Step Response Protocol

In the event of exposure, immediate and appropriate first aid is critical. The following protocols should be followed.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek medical attention.[4][6]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Get medical aid if irritation develops or persists.[4][6]

-

Inhalation: Remove from exposure and move to fresh air immediately.[4][6] If cough or other symptoms appear, get medical aid.[4][6]

-

Ingestion: Wash mouth out with water.[4][6] Seek medical attention.[4][6] Do NOT induce vomiting.

Handling, Storage, and Stability

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Avoid breathing dust, vapor, mist, or gas.[4][6] Avoid contact with skin and eyes.[4][6] Wash hands and face thoroughly after handling.[7]

-

Storage: Store in a cool, dry place in a tightly closed container.[4][6]

-

Incompatibilities: This compound is incompatible with strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide, oxides of nitrogen, carbon dioxide, and hydrogen bromide.[6]

Accidental Release Measures

In the event of a spill, the following procedure should be followed:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate personal protective equipment as outlined in Section 3.[6]

-

Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4][6] Avoid generating dust.[7]

-

Disposal: Dispose of the waste in a manner consistent with federal, state, and local regulations.[4]

Toxicological and Ecological Information: A Word of Caution

A significant gap in the available data for this compound is in the areas of toxicology and ecotoxicology. The toxicological properties have not been fully investigated.[4] There is no available information regarding carcinogenicity, mutagenicity, or reproductive effects.[6] Similarly, no ecotoxicity data is readily available. Therefore, it is prudent to handle this chemical with the assumption that it may have uncharacterized hazardous properties.

References

-

This compound | CAS#:14846-47-0 | Chemsrc. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

This compound. (n.d.). ChemicalBook. Retrieved from [Link]

Sources

- 1. This compound | 14846-47-0 [chemicalbook.com]

- 2. This compound | 14846-47-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound CAS#: 14846-47-0 [m.chemicalbook.com]

- 4. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | 14846-47-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to the Surfactant Properties of N-Octylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of excipient properties is paramount to successful formulation development. This guide is crafted not as a mere compilation of data, but as a holistic resource for understanding and harnessing the surfactant properties of N-Octylamine hydrobromide. We will delve into the "why" behind the "how," providing not just protocols but the scientific rationale that underpins them. This document is designed to be a self-validating system of knowledge, grounded in established scientific principles and supported by verifiable references.

Introduction to this compound: A Versatile Cationic Surfactant

This compound (C₈H₁₉N·HBr) is the hydrobromide salt of the primary amine, n-octylamine.[1] Its molecular structure, consisting of an eight-carbon hydrophobic alkyl chain and a hydrophilic ammonium headgroup, imparts amphiphilic character, making it a cationic surfactant.[2] This dual nature drives its self-assembly in aqueous solutions to form organized structures known as micelles, a process fundamental to its utility in various applications, including as a template or structure-directing agent and in electroplating processes.[3] In the context of pharmaceutical sciences, its ability to modify interfaces and encapsulate non-polar molecules makes it a compound of interest for drug delivery systems.[4]

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 14846-47-0 | [1] |

| Molecular Formula | C₈H₂₀BrN | [1] |

| Molecular Weight | 210.16 g/mol | [1] |

| Appearance | White to almost white powder or crystal | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of n-octylamine with hydrobromic acid. A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: In a well-ventilated fume hood, dissolve n-octylamine in a suitable organic solvent such as diethyl ether or water at room temperature (20°C).

-

Acid Addition: Slowly add an equimolar amount of hydrobromic acid to the n-octylamine solution while stirring continuously. The reaction is exothermic, and slow addition helps to control the temperature.

-

Precipitation: The this compound salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the purified this compound under vacuum to obtain the final product. The reported yield for this type of reaction is typically high, often approaching 100%.[1]

Causality Behind Experimental Choices:

-

The use of a non-polar solvent like diethyl ether facilitates the precipitation of the ionic salt product.

-

Slow addition of the acid is crucial for safety and to prevent side reactions by controlling the exothermic nature of the neutralization reaction.

-

Washing with a cold, non-polar solvent ensures the removal of non-polar impurities without dissolving a significant amount of the desired product.

Core Surfactant Properties and Their Characterization

The defining characteristic of a surfactant is its ability to adsorb at interfaces and self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[5]

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which the surfactant monomers in a solution begin to form micelles.[6] Below the CMC, the surfactant exists primarily as individual molecules (monomers), and the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau in the surface tension.[5]

Experimental Protocol: Determination of CMC by Conductometric Titration

This method is particularly suitable for ionic surfactants like this compound as the formation of micelles alters the conductivity of the solution.[5]

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.

-

Titration Setup: Place a known volume of deionized water in a beaker equipped with a calibrated conductivity probe and a magnetic stirrer. Ensure the temperature is controlled using a water bath.

-

Titration: Add small, precise aliquots of the this compound stock solution to the deionized water.

-

Data Acquisition: After each addition, allow the solution to equilibrate and record the conductivity.

-

Data Analysis: Plot the measured specific conductivity (κ) against the concentration of this compound. The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC. For more precise determination, a plot of molar conductivity (Λ) against the square root of the concentration can be used.

Visualization of CMC Determination by Conductivity:

Caption: Workflow for CMC determination using conductometric titration.

Surface Tension

The ability of a surfactant to reduce the surface tension of a liquid is a key measure of its effectiveness.

Experimental Protocol: Surface Tension Measurement by the Wilhelmy Plate Method [6][7]

-

Instrument Calibration: Calibrate the surface tensiometer using a liquid with a known surface tension, such as pure water.

-

Sample Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, both below and above the expected CMC.

-

Measurement: For each solution, immerse a clean platinum Wilhelmy plate into the liquid. The force exerted on the plate due to surface tension is measured by the instrument.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the CMC, and the surface tension value at this plateau is the surface tension at the CMC (γ_CMC).

Thermodynamics of Micellization

The process of micellization is governed by thermodynamic principles. The key thermodynamic parameters are the Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic).[8]

-

Gibbs Free Energy of Micellization (ΔG°mic): This parameter indicates the spontaneity of the micellization process. A negative value signifies a spontaneous process. For ionic surfactants, it can be estimated using the following equation: ΔG°mic = (2 - β)RT ln(XCMC) where β is the degree of counterion binding, R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units.[9]

-

Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with the formation of micelles. It can be determined from the temperature dependence of the CMC using the van't Hoff equation.[10]

-

Entropy of Micellization (ΔS°mic): This reflects the change in randomness or disorder of the system upon micellization. It can be calculated from the Gibbs-Helmholtz equation: ΔS°mic = (ΔH°mic - ΔG°mic) / T[8]

The micellization of this compound in water is primarily an entropy-driven process, which is characteristic of the hydrophobic effect.[9] The ordering of water molecules around the hydrophobic alkyl chains of the surfactant monomers is disrupted when these chains aggregate to form the micellar core, leading to an overall increase in the entropy of the system.

Thermochemical Data for this compound in Water: [7]

| Temperature (°C) | Apparent Molal Volume at Infinite Dilution (V₂⁰) (cm³/mol) | Apparent Molal Heat Capacity at Infinite Dilution (Cp,2⁰) (J/K·mol) |

| 5 | 185.3 | 475 |

| 15 | 187.6 | 500 |

Aggregation Behavior of this compound

Above the CMC, this compound molecules aggregate to form micelles. The characteristics of these micelles, such as their size, shape, and aggregation number, are crucial for their application.

Aggregation Number

The aggregation number (Nagg) is the average number of surfactant monomers that constitute a single micelle.[11]

Experimental Protocol: Determination of Aggregation Number by Steady-State Fluorescence Quenching [3]

-

Probe and Quencher Selection: Use a fluorescent probe that preferentially partitions into the hydrophobic core of the micelles (e.g., pyrene) and a quencher that also resides within the micelle (e.g., cetylpyridinium chloride).

-

Sample Preparation: Prepare a series of surfactant solutions above the CMC containing a fixed concentration of the fluorescent probe. Add varying concentrations of the quencher to these solutions.

-

Fluorescence Measurement: Measure the fluorescence intensity of the probe in each sample.

-

Data Analysis: The quenching of the probe's fluorescence follows Poisson statistics. By plotting the natural logarithm of the ratio of fluorescence intensity in the absence and presence of the quencher (ln(I₀/I)) against the quencher concentration, the aggregation number can be determined from the slope of the resulting linear plot.

Micelle Size and Shape

The size and shape of micelles can be determined using techniques such as Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS).[12][13] For simple surfactants like this compound, the micelles are generally assumed to be spherical, especially at concentrations not significantly above the CMC. The size is often reported as the hydrodynamic radius (Rh).[2]

Experimental Protocol: Micelle Size Determination by Dynamic Light Scattering (DLS) [13][14]

-

Sample Preparation: Prepare a solution of this compound at a concentration above its CMC. Filter the solution to remove any dust particles.

-

DLS Measurement: Place the sample in the DLS instrument and measure the fluctuations in the intensity of scattered light over time.

-

Data Analysis: The instrument's software uses the Stokes-Einstein equation to relate the diffusion coefficient of the micelles to their hydrodynamic radius.

Visualization of the Micellization Process:

Caption: Schematic representation of surfactant monomers and micelle formation.

Applications in Drug Delivery

The ability of surfactants to form micelles that can encapsulate hydrophobic molecules makes them valuable in drug delivery systems.[15][16] The hydrophobic core of the micelle can serve as a reservoir for poorly water-soluble drugs, enhancing their solubility and bioavailability.[17] While specific applications of this compound in drug delivery are an emerging area of research, its fundamental surfactant properties suggest its potential in the formulation of nano-sized drug carriers.[4]

Potential Mechanisms in Drug Delivery:

-

Solubilization: Encapsulation of hydrophobic drugs within the micellar core.

-

Enhanced Permeability: Interaction of the cationic surfactant with negatively charged biological membranes, potentially increasing drug absorption.

-

Controlled Release: The stability of the micelles can be engineered to control the release of the encapsulated drug at the target site.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[18] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] In case of contact, flush the affected area with plenty of water.[18] Store in a cool, dry place away from oxidizing agents.[18]

Conclusion

This compound is a cationic surfactant with well-defined properties that make it a subject of interest for both fundamental research and practical applications. A thorough understanding of its CMC, surface tension reduction capabilities, and aggregation behavior is crucial for its effective utilization. The experimental protocols and theoretical background provided in this guide offer a comprehensive framework for researchers and formulation scientists to explore and exploit the potential of this versatile molecule.

References

- Andreatta, G., Bostrom, N., & Mullins, O. C. (2005). High-Q Ultrasonic Determination of the Critical Nanoaggregate Concentration of Asphaltenes and the Critical Micelle Concentration of Standard Surfactants. Langmuir, 21(7), 2728–2736.

- Faculty of Science, Palacký University Olomouc. (n.d.).

- Zielinski, R. (2001). Effect of Temperature on Micelle Formation in Aqueous NaBr Solutions of Octyltrimethylammonium Bromide. Journal of Colloid and Interface Science, 237(2), 293-300.

- Clear Solutions, Inc. (2021, January 12). How to Measure Surface Tension.

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (2021). ACS Omega, 6(31), 20493–20503. [Link]

- Perron, G., & Desnoyers, J. E. (1982). Volumetric and thermochemical properties of ionic surfactants: sodium decanoate and octylamine hydrobromide in water. Journal of Solution Chemistry, 11(7), 465-479.

- Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. (2023). SOFW Journal, 149(10), 2-7.

- Micelle formation – conductometric determination of the CMC (critical micellication concentr

- How can I determine CMC of mixed surfactants systems using conductometric titration?. (2018, March 15).

- Evans, D. F., & Wightman, P. J. (1982). Critical micelle concentrations for alkyltrimethylammonium bromides in water from 25 to 160°C. The Journal of Physical Chemistry, 86(26), 5113-5114.

- Conductivity Measurements as a Method for Studying Ionic Technical Grade Surfactants. (2014). Tenside Surfactants Detergents, 51(4), 326-332.

- Graciaa, A., Lachaise, J., & Marion, G. (1989). Static and dynamic light-scattering studies on micellar solutions of alkyldimethylbenzylammonium chlorides. Langmuir, 5(6), 1315-1319.

-

Enhanced Hydrodynamic Radius of AOT/n-heptane/Water Reverse Micellar System Through Altered Electrostatic Interactions and Molecular Self-Assemblies. (2021). Journal of Fluorescence, 31(5), 1335-1344. [Link]

-

Aggregation number. (2024, August 22). In Wikipedia. [Link]

- Surfactant micelle characterization using dynamic light scattering. (2010, November 4). Malvern Panalytical.

- The Essential Role of Octylamine in Modern Pharmaceutical Synthesis. (n.d.).

- Aske, N., Kallevik, H., & Sjöblom, J. (2002). Surface and Interfacial Properties of Octanoic Acid–Octylamine Mixtures in Isooctane–Water Systems: Influence of Acid: Amine Molar Ratio and Aqueous Phase pH. Journal of Dispersion Science and Technology, 23(5), 645-657.

-

Thermodynamics of Micellization (CHE). (2015, June 24). YouTube. [Link]

- Dynamic Light Scattering Study of Cetyltrimethylammonium Bromide Aqueous Solutions. (2007). Colloid Journal, 69(5), 585-591.

- Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equ

- Thermodynamics of Micelliz

-

Thermodynamics of micellization. (2024, October 29). In Wikipedia. [Link]

- Plots of hydrodynamic radius (Rh), radius of gyration (Rg), and their ratio as a function of micellar concentration (cm). (n.d.).

-

La Mesa, C. (2008). Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies. Physical Chemistry Chemical Physics, 10(37), 5649-5657. [Link]

- Riva, R., & Banfi, L. (2017). 2.1.11. Gabriel Synthesis of n-Octylamine Under Phase-Transfer Catalysis: The First Step. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 103-106). Royal Society of Chemistry.

- La Mesa, C. (2008). Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies. Physical Chemistry Chemical Physics, 10(37), 5649-5657.

- This compound | CAS#:14846-47-0. (n.d.). Chemsrc.

- N-Alkylamines-Based Micelles Aggregation Number Determination by Fluorescence Techniques. (2011). Journal of Solution Chemistry, 40(12), 2072-2081.

- Morphology of Ionic Micelles as Studied by Numerical Solution of the Poisson Equation. (2022). The Journal of Physical Chemistry B, 126(7), 1538-1547.

- Apparent hydrodynamic radius of micelles, R H , as a function of the micellar... (n.d.).

- Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. (2022). Molecules, 27(19), 6649.

- Micellar properties of octyldimethylbenzylammonium bromide in water. (1993). Journal of Colloid and Interface Science, 158(1), 138-143.

- Variation of the critical micelle concentration of CTAB with... (n.d.).

- The Effect of Temperature on the Critical Micelle Concentration of Cationic Surfactant for Chemical Dispersants. (2000). Journal of the Korean Chemical Society, 44(6), 557-562.

- CN103664633A - Synthetic method of n-octylamine. (2014).

- Spectroscopic and surface tension study of aqueous solutions of tetraethylammonium bromide in the presence of crown ether. (2011). Physical Chemistry: An Indian Journal, 6(1), 1-5.

- Drug Nanocrystals: Focus on Brain Delivery from Therapeutic to Diagnostic Applications. (2022). Pharmaceutics, 14(7), 1344.

- Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. (2022). Chemistry, 4(4), 1599-1612.

- The surface tension of aqueous solutions of cetyltrimethylammonium cationic surfactants in presence of bromide and chloride counterions. (2007). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 293(1-3), 1-11.

- CN102070460A - Method for synthesizing n-octyl amine. (2011).

- Experimental and modeling study of the surface tension and interface of aqueous solutions of alcohols, cetyltrimethylammonium bromide (CTAB) and their mixtures. (2018). Fluid Phase Equilibria, 473, 19-28.

- Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). Pharmaceutics, 15(5), 1375.

- Nanoparticles in Drug Delivery. (2024). Premier Science.

- A Brief Review on Advantages of Nano-based Drug Delivery Systems. (2021). Advanced Biomedical Research, 10, 43.

Sources

- 1. open.library.ubc.ca [open.library.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clearsolutionsusa.com [clearsolutionsusa.com]

- 7. commons.erau.edu [commons.erau.edu]

- 8. scribd.com [scribd.com]

- 9. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 10. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aggregation number - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 14. muser-my.com [muser-my.com]

- 15. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]

- 16. premierscience.com [premierscience.com]

- 17. brieflands.com [brieflands.com]

- 18. researchgate.net [researchgate.net]

A Guide to the Experimental Determination of the Critical Micelle Concentration of N-Octylamine Hydrobromide

An In-Depth Technical Guide

Abstract

N-Octylamine hydrobromide (CAS 14846-47-0) is a cationic surfactant increasingly utilized in fields ranging from drug development to materials science, particularly in the formation of perovskite thin films and nanostructures.[1] A fundamental parameter governing its utility is the Critical Micelle Concentration (CMC), the specific concentration above which individual surfactant monomers self-assemble into thermodynamically stable aggregates known as micelles.[2] The onset of micellization dramatically alters the physicochemical properties of the solution, including surface tension, conductivity, and solubilization capacity, making the precise determination of the CMC essential for any formulation or application development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the CMC of this compound. We delve into the theoretical underpinnings of micellization, explore the key factors that influence the CMC of ionic surfactants, and present detailed, field-proven protocols for three primary determination methods: Surface Tensiometry, Conductometry, and Fluorescence Probe Spectroscopy. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction to this compound

This compound, also known as octan-1-amine hydrobromide, is the salt formed from the primary amine, n-octylamine, and hydrobromic acid. Its amphiphilic nature arises from its distinct molecular structure: a hydrophobic eight-carbon alkyl chain (C8) and a hydrophilic primary ammonium headgroup (-NH₃⁺), with bromide (Br⁻) as the counterion. This structure classifies it as a cationic surfactant.

In aqueous solutions, the ammonium headgroup is positively charged, and the molecule is readily soluble in water.[3] Its ability to self-assemble and modify surface properties makes it a valuable component in various applications. It can act as a template or structure-directing agent in the synthesis of nanomaterials and has been explored as an additive in electroplating processes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14846-47-0 | [4] |

| Molecular Formula | C₈H₂₀BrN | |

| Molecular Weight | 210.16 g/mol | |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 208 °C | [4] |

| Solubility | Soluble in water | [3] |

| SMILES String | CCCCCCCC[NH3+].[Br-] |

The Theory of Micellization

The formation of micelles is an entropy-driven process known as the hydrophobic effect. Below the CMC, this compound monomers are dissolved in the bulk water, where the surrounding water molecules must form ordered, cage-like structures ("clathrates") around the hydrophobic octyl chains. This ordering represents a decrease in the entropy of the system.

As the surfactant concentration increases, a point is reached—the CMC—where it becomes thermodynamically more favorable for the hydrophobic tails to aggregate, sequestering themselves from water in the core of a micelle. This aggregation liberates the ordered water molecules, leading to a significant increase in the overall entropy of the system, which overcomes the unfavorable enthalpy of charge repulsion between the hydrophilic headgroups.[5] The hydrophilic ammonium headgroups form the outer shell, or corona, of the micelle, interacting favorably with the bulk aqueous phase.

This dynamic equilibrium between monomers and micelles is the defining characteristic of surfactant solutions above the CMC.[2]

Caption: Experimental workflow for CMC determination by Surface Tensiometry.

Method 2: Conductometry

Principle: This method is ideal for ionic surfactants like this compound. In dilute solution, the surfactant exists as octylammonium cations (C₈H₁₉NH₃⁺) and bromide anions (Br⁻), both of which contribute to the solution's specific conductivity. Below the CMC, conductivity increases linearly with concentration as more charge carriers are added. When micelles form, the mobility of the aggregated octylammonium ions is significantly reduced compared to free monomers. Furthermore, a fraction of the bromide counterions becomes associated with the charged micelle surface, further reducing their effective mobility. This results in a distinct decrease in the slope of the conductivity versus concentration plot.

Experimental Protocol:

-

Preparation of Solutions: Prepare a stock solution and a series of dilutions in ultrapure, deionized water, similar to the tensiometry protocol. The low intrinsic conductivity of the water is paramount for accurate measurements.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-compensated probe.

-

Measurement:

-

Place a known volume of ultrapure water in a thermostated beaker with a magnetic stirrer.

-

Immerse the conductivity probe and record the initial conductivity.

-

Perform a titration-style measurement by making successive additions of the concentrated stock solution into the beaker. This method is often more precise than measuring individual dilutions.

-

After each addition, allow the reading to stabilize while stirring gently before recording the conductivity and calculating the new concentration.

-

-

Data Analysis: Plot the specific conductivity (κ) as a function of the this compound concentration (C). The plot will exhibit two linear regions with different slopes. The intersection of the two extrapolated lines gives the CMC. The ratio of the slopes (slope above CMC / slope below CMC) can also be used to estimate the degree of counterion dissociation from the micelle.

Caption: Experimental workflow for CMC determination by Conductometry.

Method 3: Fluorescence Probe Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe (a dye) whose spectral properties are sensitive to the polarity of its microenvironment. Pyrene is a common choice. In water, a polar solvent, pyrene exhibits a characteristic emission spectrum. When micelles form, the highly nonpolar pyrene molecule preferentially partitions into the hydrophobic core of the micelle. This change from a polar to a nonpolar environment causes a distinct change in the vibrational fine structure of pyrene's emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is highly sensitive to solvent polarity. The I₁/I₃ ratio is high in polar water and significantly lower in the nonpolar micellar core. Plotting this ratio against surfactant concentration produces a sigmoidal curve, from which the CMC can be determined.

Experimental Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol at a concentration of ~10⁻³ M.

-

Sample Preparation: Prepare a series of this compound solutions in ultrapure water. To each vial, add a very small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (~10⁻⁶ M), ensuring it does not perturb micelle formation. Allow the organic solvent to evaporate completely.

-

Instrumentation: Use a fluorescence spectrophotometer (fluorometer).

-

Measurement:

-

Set the excitation wavelength for pyrene (typically ~335 nm).

-

Record the emission spectrum for each sample (e.g., from 350 nm to 450 nm).

-

Record the emission intensities at the wavelengths corresponding to the first (~373 nm) and third (~384 nm) vibronic peaks.

-

-

Data Analysis: Calculate the intensity ratio I₁/I₃ for each sample. Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. The resulting data will form a sigmoidal curve. The CMC is typically taken as the concentration at the inflection point of this curve, which can be determined from the maximum of the first derivative of the curve.

Sources

- 1. This compound CAS#: 14846-47-0 [amp.chemicalbook.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 14846-47-0 [m.chemicalbook.com]

- 4. This compound | CAS#:14846-47-0 | Chemsrc [chemsrc.com]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

N-Octylamine Hydrobromide: A Strategic Precursor for Advanced Perovskite Synthesis

An In-depth Technical Guide for Researchers

Abstract

The rapid evolution of metal halide perovskites in optoelectronic applications, particularly in photovoltaics, has been remarkable. Power conversion efficiencies have surged to levels competitive with established technologies, yet long-term stability and the mitigation of performance-limiting defects remain critical hurdles for commercialization.[1] Dimensional engineering, specifically the formation of 2D/3D heterostructures, has emerged as a highly effective strategy to address these challenges. This guide provides an in-depth technical overview of N-Octylamine hydrobromide (OAHBr), a key long-chain alkylammonium salt, and its pivotal role as a precursor in synthesizing high-efficiency, stable perovskite devices. We will explore its fundamental properties, the mechanisms of surface passivation and dimensional control, a field-proven experimental protocol for its application, and the resulting enhancements in material characteristics and device performance.

The Imperative for Advanced Perovskite Architectures

Three-dimensional (3D) organic-inorganic hybrid perovskites, with the general formula AMX₃, exhibit exceptional optoelectronic properties, including a high absorption coefficient, long charge carrier diffusion lengths, and a tunable bandgap.[1] However, the rapid crystallization process of these materials often leads to a high density of defects, particularly at the crystal grain boundaries and surfaces. These defects, such as halide vacancies, act as non-radiative recombination centers, trapping charge carriers and creating pathways for material degradation, thereby limiting the achievable open-circuit voltage (Voc) and overall power conversion efficiency (PCE).[1][2]

To counteract these issues, researchers have increasingly turned to surface passivation. The introduction of large, hydrophobic organic cations, such as n-octylammonium (OA⁺), has proven to be a powerful method.[1][3] These cations can passivate surface defects and form a low-dimensional (2D) perovskite capping layer on the bulk 3D film.[4] This 2D/3D heterostructure not only neutralizes performance-limiting traps but also acts as a robust barrier against environmental moisture, significantly enhancing the device's operational stability.[1][3] this compound (C₈H₁₉N·HBr) has been identified as a premier precursor for this purpose.[5]

This compound (OAHBr): Core Properties

This compound is an organic ammonium salt that is integral to the synthesis of layered perovskite structures. Understanding its fundamental properties is crucial for its effective application in precursor solutions.

| Property | Value | Source(s) |

| CAS Number | 14846-47-0 | [5][6] |

| Molecular Formula | C₈H₁₉N·HBr (or C₈H₂₀BrN) | [5][7] |

| Molecular Weight | 210.16 g/mol | [5][7] |

| Appearance | White to almost white powder or crystal | [6][7] |

| Melting Point | 203-208 °C | [6][7] |

| Solubility | Soluble in water and polar/weakly polar solvents (e.g., isopropanol) | [6][7] |

| Storage | Store at room temperature in a tightly closed container, preferably under inert gas | [6][7] |

Table 1: Summary of key physicochemical properties of this compound (OAHBr).

Mechanism of Action in Perovskite Films

The efficacy of OAHBr stems from the dual functionality of its n-octylammonium cation (OA⁺) when introduced into the perovskite fabrication process.

Surface and Grain Boundary Passivation

The primary role of the OA⁺ cation is to heal defects. During perovskite crystallization, undercoordinated lead (Pb²⁺) ions and halide (e.g., I⁻ or Br⁻) vacancies are common at surfaces and grain boundaries. These sites are electronically active and detrimental to performance. The positively charged ammonium head (-NH₃⁺) of the OA⁺ cation can effectively interact with and neutralize these defect sites.[1][2] This chemical passivation reduces non-radiative recombination pathways, which is critical for boosting the device's voltage and overall efficiency.[3][8]

Formation of 2D/3D Heterostructures

The large size of the n-octylammonium cation prevents it from being incorporated into the interstitial 'A' site of the bulk 3D perovskite lattice.[2] Instead, when applied to the surface of a 3D perovskite film, it acts as a "spacer" cation. This interaction leads to the in-situ formation of a thin, 2D Ruddlesden-Popper phase perovskite layer, with a structure of (OA)₂(A)n-₁PbnX₃n+₁, directly on top of the 3D film.[1][3] This creates a 2D/3D heterostructure. The long, hydrophobic octyl chains of this 2D layer orient outwards, forming a protective barrier that repels moisture and enhances the device's environmental stability.[1]

Experimental Protocol: Two-Step Synthesis of a Passivated Perovskite Film

This protocol describes a common and reliable method for fabricating a 3D perovskite film followed by surface passivation with an OAHBr solution.

Materials and Reagents

-

Substrates: Fluorine-doped tin oxide (FTO) coated glass

-

ETL (Electron Transport Layer) Precursor: e.g., SnO₂ colloidal dispersion

-